N-Boc-(S)-1-氨基-2-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

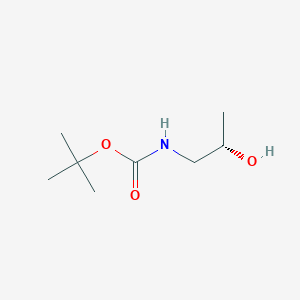

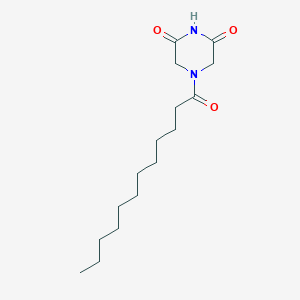

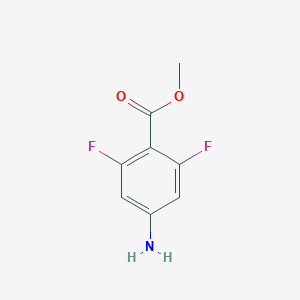

N-Boc-(S)-1-amino-2-propanol is a chiral amino alcohol with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and properties make it an attractive target for various research studies.

科学研究应用

光催化和环境应用

- 光催化剂的制备和改性:(BiO)2CO3以其独特的交错纹理和宽带隙而备受关注,具有在光催化中的潜力,这对于环境修复和能源转换至关重要。用于增强其可见光驱动光催化性能的改性策略包括掺杂和纳米复合物的形成。这些进展为设计和应用与环境和能源应用相关的N-Boc-(S)-1-氨基-2-丙醇相关材料提供了见解(Ni et al., 2016)。

生物医药研究

- 丙醇的微生物生产:关于丙醇的微生物生产研究,丙醇是生物燃料和化学合成中的增值分子,反映了开发可持续和经济可行生产过程的持续努力。这些研究对于理解如何生物合成氨基醇衍生物,如N-Boc-(S)-1-氨基-2-丙醇,提供了重要参考,为传统化学合成提供了绿色替代方案(Walther & François, 2016)。

生物医学应用的先进材料

- 基于聚(氨基酸)的高支化聚合物:从氨基酸衍生的高支化聚合物的合成和应用,包括树枝状聚合物、树枝状接枝聚合物和超支化聚合物的结构,对于生物医学应用具有重要意义。这些材料由天然氨基酸构建,具有生物相容性、可生物降解性,其降解产物可代谢,适用于药物传递系统、基因疗法和作为抗病毒化合物。这类研究表明了N-Boc-(S)-1-氨基-2-丙醇在新型生物医学材料开发中的更广泛潜力(Thompson & Scholz, 2021)。

环境保护和防火安全

- 阻燃剂和木材防腐处理的结合:关于开发结合阻燃剂和木材防腐处理的研究,特别是利用硼化合物的研究,展示了化学处理在增强材料安全性和耐久性方面的多方面应用。这类研究强调了N-Boc-(S)-1-氨基-2-丙醇衍生物为建筑和其他户外应用提供更安全、更耐用材料的潜力(Marney & Russell, 2008)。

作用机制

Target of Action

N-Boc-(S)-1-amino-2-propanol, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules during chemical reactions . It forms a carbamate ester with the amine group, which is stable under a variety of reaction conditions . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group .

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection during organic synthesis . It reacts with the amine group to form a carbamate ester, which can be removed later under acidic conditions . This process is crucial in the synthesis of complex molecules where selective reactions are required .

Pharmacokinetics

It’s worth noting that the compound is stable under a variety of conditions, which is crucial for its role in protecting amine groups during reactions .

Result of Action

The result of the compound’s action is the protection of amine groups in biomolecules during chemical reactions . This allows for selective reactions on other parts of the molecule, enabling the synthesis of complex molecules without unwanted side reactions .

Action Environment

The action of N-Boc-(S)-1-amino-2-propanol is influenced by the reaction conditions, including temperature, pH, and the presence of other reactants . For example, the compound is stable under basic and nucleophilic conditions, but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis .

安全和危害

N-Boc-(S)-1-amino-2-propanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and get medical attention .

未来方向

生化分析

Biochemical Properties

The primary role of N-Boc-(S)-1-amino-2-propanol in biochemical reactions is as a protecting group for amines during synthesis . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amines in complex syntheses

Molecular Mechanism

The molecular mechanism of action of N-Boc-(S)-1-amino-2-propanol primarily involves its role as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can then be removed under acidic conditions

Temporal Effects in Laboratory Settings

The Boc group is known to be stable under a variety of conditions, making it a reliable protecting group in organic synthesis

属性

IUPAC Name |

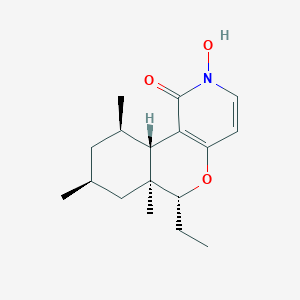

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472786 |

Source

|

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167938-56-9 |

Source

|

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)